5,7-Difluoro-2-(pyridin-2-yl)indoline
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Overview
Description
5,7-Difluoro-2-(pyridin-2-yl)indoline: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine atoms in the structure enhances the compound’s chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoro-2-(pyridin-2-yl)indoline typically involves the reaction of 5,7-difluoroindole with 2-bromopyridine under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux in a suitable solvent like dimethylformamide (DMF) for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 5,7-Difluoro-2-(pyridin-2-yl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form, such as indoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry: 5,7-Difluoro-2-(pyridin-2-yl)indoline is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It exhibits various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for the development of new drugs for treating diseases such as cancer and viral infections .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5,7-Difluoro-2-(pyridin-2-yl)indoline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, influencing signal transduction pathways.
Proteins: Interaction with proteins can affect cellular processes such as apoptosis and cell proliferation.
Comparison with Similar Compounds
- 5-Fluoro-2-(pyridin-2-yl)indoline
- 7-Fluoro-2-(pyridin-2-yl)indoline
- 2-(Pyridin-2-yl)indoline
Comparison: 5,7-Difluoro-2-(pyridin-2-yl)indoline is unique due to the presence of two fluorine atoms at the 5 and 7 positions of the indole ring. This structural feature enhances its chemical stability and biological activity compared to similar compounds with fewer or no fluorine atoms .
Properties
Molecular Formula |
C13H10F2N2 |
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Molecular Weight |
232.23 g/mol |
IUPAC Name |
5,7-difluoro-2-pyridin-2-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H10F2N2/c14-9-5-8-6-12(11-3-1-2-4-16-11)17-13(8)10(15)7-9/h1-5,7,12,17H,6H2 |
InChI Key |
FALYMZOMGOYYFX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C=C(C=C2F)F)C3=CC=CC=N3 |
Origin of Product |
United States |
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